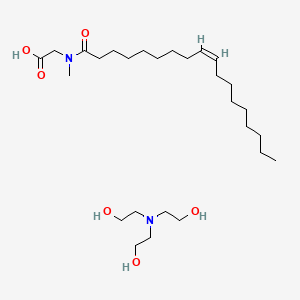
Triethanolamine oleoyl sarcosinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine oleoyl sarcosinate is a chemical compound with the molecular formula C27H54N2O6. It is a surfactant commonly used in cosmetic formulations due to its ability to improve the even distribution of products during application, reduce static charges, and increase foam production . This compound is also known for its amphiphilic properties, making it useful in various industrial and biomedical applications .
Métodos De Preparación
The synthesis of triethanolamine oleoyl sarcosinate typically involves the reaction of oleoyl chloride with triethanolamine in the presence of a base catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods often utilize the Schotten-Baumann reaction, where oleoyl chloride is added to an aqueous solution of N-methylglycine at a controlled pH . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Triethanolamine oleoyl sarcosinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oleoyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethanolamine oleoyl sarcosinate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of triethanolamine oleoyl sarcosinate involves its ability to act as a surfactant. It reduces the surface tension of solutions, allowing for better mixing and solubilization of compounds . As an amine, it can accept hydrogen ions to form hydroxide and a conjugate acid, which helps in raising the pH of solutions . This property is particularly useful in cosmetic and pharmaceutical formulations where pH adjustment is crucial .
Comparación Con Compuestos Similares
Triethanolamine oleoyl sarcosinate can be compared with other similar compounds such as:
Triethanolamine: Both compounds are used as surfactants, but this compound has better emulsifying properties due to the presence of the oleoyl group.
N-Oleoylsarcosine: Similar in structure, but this compound has enhanced foaming and antistatic properties.
Diethanolamine: While both are used in industrial applications, this compound is preferred in personal care products due to its milder effects on the skin.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.
Propiedades
Número CAS |
17736-08-2 |
|---|---|
Fórmula molecular |
C21H39NO3.C6H15NO3 C27H54N2O6 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10-; |
Clave InChI |
FUUGOUJDTGRGMR-GMFCBQQYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


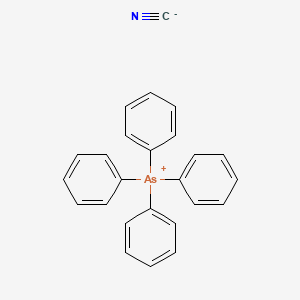



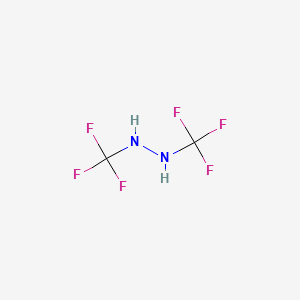
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
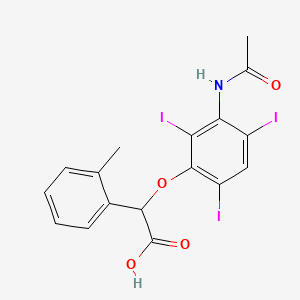
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
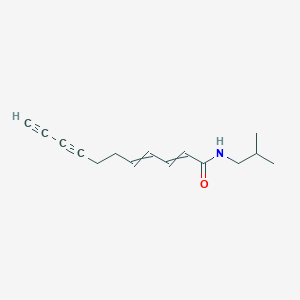
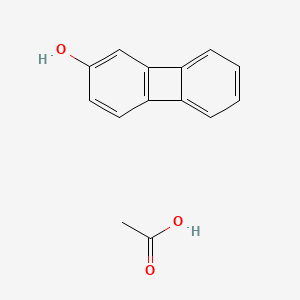
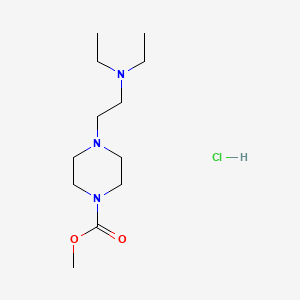
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)


